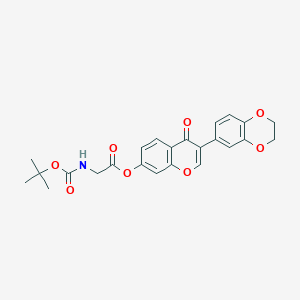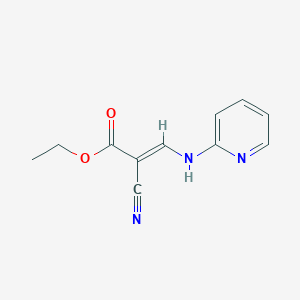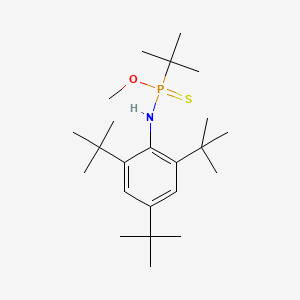![molecular formula C13H16N2OS B3750481 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3750481.png)
2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Descripción general
Descripción
2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic applications. CPTH2 has been shown to inhibit the activity of histone acetyltransferases, which play a crucial role in gene regulation.
Aplicaciones Científicas De Investigación
2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in gene regulation. Histone acetyltransferases add acetyl groups to histones, which can activate or repress gene expression. Inhibiting the activity of histone acetyltransferases with 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can potentially lead to the development of new therapies for cancer, neurological disorders, and other diseases.
Mecanismo De Acción
2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one inhibits the activity of histone acetyltransferases by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from binding to acetyl-CoA and adding acetyl groups to histones. By inhibiting the activity of histone acetyltransferases, 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can potentially alter gene expression and lead to the development of new therapies for diseases.
Biochemical and Physiological Effects
2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have biochemical and physiological effects in scientific research. Inhibition of histone acetyltransferases with 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to alter gene expression and lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis. 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified for specific applications. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the use of 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one in scientific research. One direction is the development of new therapies for cancer and other diseases by targeting histone acetyltransferases with 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. Another direction is the study of the effects of 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one on epigenetic modifications and gene expression in different cell types and tissues. Additionally, the development of new analogs of 2-ethyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one with improved solubility and specificity for different histone acetyltransferases could lead to the development of more effective therapies for diseases.
Propiedades
IUPAC Name |
5-ethyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-10-14-12(16)11-8-6-4-3-5-7-9(8)17-13(11)15-10/h2-7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFXCLYYQOOWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide](/img/structure/B3750402.png)
![ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3750427.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3750433.png)
![N-[({2-[(heptafluoropropyl)thio]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3750453.png)
![4-oxo-4-[2-(3-pyridinylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B3750463.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide](/img/structure/B3750471.png)

![ethyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3750486.png)


![2-chloro-2',3',5',6'-tetrahydro-5H,12H-spiro[isoquino[2,3-a]quinazoline-7,4'-pyran]-5-one](/img/structure/B3750502.png)

![2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}ethanol](/img/structure/B3750516.png)